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Compound of Interest

Compound Name: Boc-D-tryptophanol

Cat. No.: B126522

Boc-D-tryptophanol (CAS No. 158932-00-4) is a pivotal chiral building block in modern
medicinal chemistry and peptide synthesis. As a derivative of the natural amino acid D-
tryptophan, it features two critical modifications: the reduction of the carboxylic acid to a
primary alcohol, and the protection of the a-amino group with a tert-butyloxycarbonyl (Boc)
moiety.

The Boc group provides stability and enhances solubility in various organic solvents, while its
facile removal under moderately acidic conditions makes it ideal for multi-step synthetic
campaigns.[1] The D-configuration at the chiral center is of paramount importance;
incorporating D-amino acid derivatives into peptide chains is a key strategy for increasing
resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and
enhancing the therapeutic potential of peptide-based drugs.[2] Consequently, a thorough
understanding and rigorous verification of the physical properties of Boc-D-tryptophanol are
foundational to its successful application in research and development.

Physicochemical and Structural Properties

The fundamental properties of Boc-D-tryptophanol are summarized below. These parameters
serve as the primary benchmark for identity and quality assessment of the material.
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Property Value Source(s)
tert-butyl N-[(2R)-1-hydroxy-3-

IUPAC Name (1H-indol-3-yl)propan-2- [3]
ylJcarbamate
Boc-D-Trp-ol, Boc-(R)-2-

Synonyms ] ) [4]
amino-3-(3-indolyl)-1-propanol

CAS Number 158932-00-4 [31[4]

Molecular Formula C16H22N203 [3114]

Molecular Weight 290.36 g/mol [4]
White to pale cream

Appearance , [31[4]
solid/powder

Melting Point 117-124 °C [3114]

Optical Rotation

[a]2 D _=+54+2°(c=2in

acetic acid)

[3]4]

Purity (Typical)

>97.5% (HPLC)

[3]

Storage

0-8 °C, Inert atmosphere,

Keep in dark place

[4]115]

Experimental Characterization: Protocols and

Rationale

The following section details the self-validating protocols for the comprehensive

characterization of Boc-D-tryptophanol. The causality behind key experimental choices is

explained to provide a deeper understanding of the methodology.

Chemical Structure Visualization

A clear visualization of the molecular structure is essential for understanding its chemical

properties and interpreting spectral data.

Caption: Chemical structure of Boc-D-tryptophanol.
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Workflow for Physicochemical Characterization

A systematic workflow ensures all critical parameters are assessed logically, confirming identity,

purity, and stereochemistry.

Caption: Systematic workflow for material characterization.

Solubility Assessment

While quantitatively precise data is sparse, Boc-D-tryptophanol is known to be soluble in

common polar organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO),

and chlorinated solvents.[6] Its solubility in alcohols like methanol and ethanol is moderate,

while it is expected to be poorly soluble in water and non-polar solvents like hexanes.

Protocol for Quantitative Solubility Determination:

Preparation: Add a known mass (e.g., 20 mg) of Boc-D-tryptophanol to a small, tared vial.

Solvent Addition: Add the solvent of interest (e.g., Methanol) in small, precise increments
(e.g., 100 pL) using a calibrated pipette.

Equilibration: After each addition, cap the vial and vortex for 60 seconds. Allow the sample to
equilibrate at a controlled temperature (e.g., 25 °C) for 5-10 minutes.

Observation: Visually inspect for any undissolved solid against a dark background.

Endpoint Determination: The endpoint is reached when the solution becomes completely
clear. Record the total volume of solvent added.

Calculation: Calculate the solubility in mg/mL. Repeat the experiment (n=3) to ensure
reproducibility.

Causality: This gravimetric/volumetric method is straightforward and provides a practical
solubility limit essential for preparing solutions for synthesis or analysis without requiring
complex instrumentation.
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Melting Point Determination by Differential Scanning
Calorimetry (DSC)

The melting point is a critical indicator of purity. Impurities typically depress and broaden the
melting range. DSC provides a highly accurate and reproducible measurement.

Protocol:

o Sample Preparation: Accurately weigh 2-5 mg of dry, powdered Boc-D-tryptophanol into a
Tzero aluminum DSC pan.[7] Crimp the pan with a lid. Prepare an identical empty, crimped
pan to serve as the reference.

e Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell
with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

e Thermal Program:
o Equilibrate at 25 °C.
o Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.

» Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined from
the onset of the endothermic melting peak.[8] The peak should be sharp for a pure
compound.

o Causality: DSC measures the heat flow required to raise the sample's temperature relative to
an inert reference.[9] The absorption of heat without a temperature change signifies a phase
transition (melting). A heating rate of 10 °C/min provides a good balance between resolution
and experimental time.

Optical Rotation for Stereochemical Integrity

As a chiral molecule, the direction and magnitude of optical rotation are defining properties that
confirm the correct enantiomer (D-form) is present.

Protocol:
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e Solution Preparation: Accurately prepare a 2 g/100 mL (20 mg/mL) solution of Boc-D-
tryptophanol in glacial acetic acid. Ensure the solid is fully dissolved.

e Instrument Blank: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.
[1] Fill the sample cell (path length, I, typically 1 dm) with the blank solvent (acetic acid) and
zero the instrument.

o Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no
air bubbles are present.[10] Place the cell in the instrument and measure the observed
rotation, a. Record the temperature.

» Specific Rotation Calculation: Calculate the specific rotation [a] using the formula: [a] = a/ (c
* ) Where:

o o = observed rotation in degrees
o C = concentration in g/mL
o | = path length in decimeters (dm)

o Causality: Chiral molecules rotate the plane of polarized light.[11] The specific rotation is an
intrinsic physical property. Measuring it under standardized conditions (defined
concentration, solvent, path length, and wavelength) allows for direct comparison to
reference values to confirm enantiomeric identity. Acetic acid is used as the solvent to match
the reference literature value.[4]

Purity Determination by Reverse-Phase HPLC (RP-
HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A
reverse-phase method effectively separates Boc-D-tryptophanol from more polar or less polar
impurities.

Protocol:

e System: An HPLC system with a UV detector.
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e Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pum particle size).
» Mobile Phase:

o A: 0.1% Trifluoroacetic acid (TFA) in Water

o B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
o Gradient Elution:

o 0-20 min: 5% to 95% B

o 20-25 min: Hold at 95% B

o 25-26 min: 95% to 5% B

o 26-30 min: Hold at 5% B (re-equilibration)
e Flow Rate: 1.0 mL/min.
e Detection: UV at 220 nm.

o Sample Preparation: Prepare a ~0.5 mg/mL solution of Boc-D-tryptophanol in 50:50
Water:Acetonitrile. Filter through a 0.45 um syringe filter before injection.

e Analysis: Inject 10 L. Purity is calculated as the percentage of the main peak area relative
to the total area of all peaks.

o Causality: The C18 stationary phase is non-polar. A gradient from a highly aqueous mobile
phase to a highly organic one allows for the elution of compounds across a wide polarity
range. TFA acts as an ion-pairing agent to improve peak shape. Detection at 220 nm is
effective for observing the peptide-like amide bond and the indole chromophore.

Structural Confirmation by Spectroscopy

FTIR confirms the presence of key functional groups.

o Expected Absorption Bands:
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o ~3400 cm~1 (broad): O-H stretch from the primary alcohol.
o ~3300 cm~1 (sharp): N-H stretch from the indole and the carbamate N-H.
o ~3000-2850 cm~1: C-H stretches from the alkyl portions (indole side chain, t-butyl group).

o ~1680-1700 cm~1 (strong): C=0 stretch from the Boc group carbonyl. This is a highly
characteristic peak.[12]

o ~1500-1600 cm~*: N-H bending and C=C stretching from the indole ring.

o ~1160 cm~t & ~1365 cm~1: Stretches associated with the C-O and t-butyl group of the
carbamate.

o ~740 cm~1: C-H out-of-plane bend, characteristic of ortho-disubstituted benzene rings
(within the indole moiety).[6]

NMR provides a detailed map of the carbon and proton environments, confirming the exact
connectivity of the structure. The spectrum is run in a deuterated solvent like CDClsz or DMSO-
ds.

o Expected *H NMR Signals (Approximate):
o ~8.1 ppm (broad singlet, 1H): Indole N-H.
o ~7.0-7.6 ppm (multiplets, 4H): Aromatic protons on the indole ring.
o ~7.0 ppm (singlet, 1H): Proton at the C2 position of the indole ring.
o ~4.8 ppm (broad doublet, 1H): Carbamate N-H.
o ~3.8-4.0 ppm (multiplet, 1H): Ca-H proton.
o ~3.5-3.7 ppm (multiplet, 2H): CH20H protons.

o ~2.9-3.1 ppm (multiplet, 2H): CB-Hz protons (adjacent to indole ring).
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o ~1.4 ppm (singlet, 9H): The highly characteristic signal for the nine equivalent protons of
the t-butyl group on the Boc protector.

o Expected 13C NMR Signals (Approximate):
o ~156 ppm: Carbonyl carbon of the Boc group.[1]
o ~136 ppm: Quaternary carbon of the indole ring (C7a).
o ~110-128 ppm: Carbons of the indole ring.
o ~80 ppm: Quaternary carbon of the t-butyl group.[1]
o ~65 ppm: CH20H carbon.
o ~55 ppm: Ca carbon.
o ~28 ppm: The three equivalent methyl carbons of the t-butyl group.[1]
o ~28 ppm: C[ carbon.

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns. Using Electrospray lonization (ESI) in positive mode is
common.

o Expected lons:
o [M+H]*: ~291.17 m/z
o [M+Na]*: ~313.15 m/z
o Expected Fragmentation:

o Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines,
resulting in a fragment around m/z 235. This occurs via a McLafferty-like rearrangement.

o Loss of the Boc group (100 Da): Cleavage of the entire t-butoxycarbonyl group, leading to
a fragment around m/z 191.
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o Cleavage of the N-Ca bond: Tryptophan derivatives are known to fragment at the N-Ca
bond, which can lead to a characteristic indole-containing fragment.[10]

Safety, Handling, and Storage

o Safety: Wear standard personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat. Avoid inhalation of dust.

+ Handling: Handle in a well-ventilated area or fume hood. The compound is stable under
normal conditions.

o Storage: For long-term stability and to prevent degradation, Boc-D-tryptophanol should be
stored in a tightly sealed container at refrigerated temperatures (0-8 °C), protected from light
and moisture.[4][5]

Conclusion

The physical properties of Boc-D-tryptophanol—from its melting point and optical rotation to
its chromatographic and spectral fingerprints—are integral to its quality control and successful
use in synthesis. The protocols outlined in this guide provide a robust framework for
researchers to verify the identity, purity, and stereochemical integrity of this valuable reagent,
ensuring the reliability and reproducibility of downstream applications in drug discovery and
peptide science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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